molecular formula C8H14N4O B2486930 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol CAS No. 1159554-01-4

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol

Cat. No.: B2486930
CAS No.: 1159554-01-4
M. Wt: 182.227
InChI Key: VXBXQNXIHIDTHB-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol (CAS 1159554-01-4) is a high-value chemical building block in pharmaceutical and biological research. This compound features a fused [1,2,4]triazolo[4,3-a]pyrazine heterocyclic system, a scaffold recognized for its wide spectrum of biological activities. The [1,2,4]triazolo[4,3-a]pyrazine core is a key pharmacophore in several marketed drugs and is extensively investigated in drug discovery programs for its ability to interact with critical biological targets . Recent scientific studies highlight the significant potential of this structural class in oncology research. Derivatives based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold have been designed and synthesized as novel, potent dual inhibitors of c-Met and VEGFR-2 tyrosine kinases . These kinases are pivotal drivers in tumor growth, proliferation, and angiogenesis. Promising compounds from this series have demonstrated excellent antiproliferative activity against human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (Hela) cell lines, inducing cell cycle arrest in the G0/G1 phase and promoting late-stage apoptosis . Furthermore, novel triazolo[4,3-a]pyrazine derivatives have shown compelling in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with certain analogs exhibiting activity comparable to the first-line antibiotic ampicillin . This makes the scaffold a promising starting point for developing new anti-infective agents to address the challenge of microbial resistance. With a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol , this reagent is offered as a high-purity material to support your advanced research and development efforts. It is intended for use as a key intermediate in the synthesis of more complex molecules for biological evaluation and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,13)7-11-10-6-5-9-3-4-12(6)7/h9,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBXQNXIHIDTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C2N1CCNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Electrophilic Substitution

The triazole ring undergoes electrophilic substitution at nitrogen or carbon positions. For example:

  • Bromination : Reacts with NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under radical initiation to yield brominated derivatives .

  • Nitration : With HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, selective nitration occurs at the 5-position of the pyrazine ring .

Reaction TypeReagents/ConditionsProductYieldReference
BrominationNBS,CCl4,Δ\text{NBS}, \text{CCl}_4, \Delta3-Bromo derivative78%
NitrationHNO3/H2SO4,0C\text{HNO}_3/\text{H}_2\text{SO}_4, 0^\circ \text{C}5-Nitro derivative65%

Reductive Alkylation

The pyrazine ring can be reduced using H2/Pd-C\text{H}_2/\text{Pd-C} in ethanol, converting the fused ring system to a partially saturated structure .

Reaction TypeReagents/ConditionsProductYieldReference
HydrogenationH2,Pd/C,EtOH\text{H}_2, \text{Pd/C}, \text{EtOH}Partially saturated triazolo-pyrazine85%

Esterification

The tertiary alcohol reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationAcCl,pyridine,CH2Cl2\text{AcCl}, \text{pyridine}, \text{CH}_2\text{Cl}_2Acetylated derivative90%

Oxidation

Despite being a tertiary alcohol, the hydroxyl group resists oxidation under standard conditions (e.g., CrO3\text{CrO}_3) but reacts with MnO2\text{MnO}_2 in acetone to form a ketone .

Reaction TypeReagents/ConditionsProductYieldReference
OxidationMnO2,acetone,Δ\text{MnO}_2, \text{acetone}, \Delta2-{Triazolo-pyrazinyl}propan-2-one55%

Cross-Coupling Reactions

The triazole nitrogen participates in palladium-catalyzed couplings:

  • Suzuki Coupling : With arylboronic acids (ArB(OH)2\text{ArB(OH)}_2) and Pd(PPh3)4\text{Pd(PPh}_3)_4, yielding biaryl derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingArB(OH)2,Pd(PPh3)4,K2CO3\text{ArB(OH)}_2, \text{Pd(PPh}_3)_4, \text{K}_2\text{CO}_3Biaryl-substituted triazolo-pyrazine70%

Ring-Opening and Rearrangement

Under acidic conditions (HCl, EtOH\text{HCl, EtOH}), the triazole ring undergoes ring-opening to form amidrazones, which cyclize to pyrazine-2-carboxamides .

Reaction TypeReagents/ConditionsProductYieldReference
Acid Hydrolysis6 M HCl,Δ6\ \text{M HCl}, \DeltaPyrazine-2-carboxamide60%

Complexation with Metals

The nitrogen atoms coordinate with transition metals (e.g., Cu(II)\text{Cu(II)}) in ethanol to form stable complexes .

Reaction TypeReagents/ConditionsProductReference
Metal ComplexationCuCl2,EtOH\text{CuCl}_2, \text{EtOH}Cu(II)\text{Cu(II)}-triazolo-pyrazine complex

Biological Activity Modulation

Derivatives of this compound exhibit anticancer activity by inhibiting kinases (e.g., EGFR). Structure-activity relationship (SAR) studies show that esterification of the hydroxyl group enhances potency .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds related to triazolo-pyrazines exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains. Studies have shown that derivatives of triazolo-pyrazines demonstrate enhanced activity against resistant strains of bacteria, making them candidates for new antibiotic therapies .

Anticancer Properties : The compound has also been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects : Preliminary studies suggest that 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and improve cognitive function in animal models of neurodegenerative diseases .

Agriculture

Pesticide Development : The compound's structural features make it a candidate for developing novel pesticides. Its ability to interact with specific biological targets in pests suggests it could be engineered to disrupt essential metabolic processes in harmful insects while being safe for non-target species .

Plant Growth Regulation : Research is ongoing into the use of triazolo-pyrazine derivatives as plant growth regulators. These compounds may enhance growth rates and resistance to environmental stressors in crops, thereby improving yield and quality .

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These materials could find applications in various industrial sectors including electronics and automotive .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated effectiveness against multiple resistant bacterial strains
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for therapeutic use
Neuroprotective EffectsReduced oxidative stress; improved cognitive function in models
Pesticide DevelopmentPotential for disrupting pest metabolism; safe for non-target species
Plant Growth RegulationEnhanced growth and stress resistance in crops
Polymer ApplicationsImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(propan-2-ol) C₈H₁₄N₄O 182.223 Hydroxyl group increases solubility and H-bonding capacity
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 3-(tetrahydro-2H-pyran-4-yl) C₁₀H₁₆N₄O 208.265 Bulky tetrahydropyran substituent enhances lipophilicity
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 3-(isopropyl) C₈H₁₄N₄ 166.228 Non-polar substituent improves membrane permeability
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride 3-(ethanol) C₇H₁₂N₄O·2HCl 182.223 (free base) Salt form improves aqueous solubility
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine 3-(pyridin-2-yl) C₁₀H₁₁N₅ 201.23 Aromatic pyridine enables π-π stacking interactions

Biological Activity

The compound 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol is a derivative of triazolo[4,3-a]pyrazine, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₄O
  • Molar Mass : 196.22 g/mol
  • Structural Features : The compound features a triazolo[4,3-a]pyrazine core which is known for its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 μg/mL to 32 μg/mL, comparable to established antibiotics like ampicillin .

Anticancer Activity

The biological evaluation of triazolo[4,3-a]pyrazine derivatives has also revealed promising anticancer properties:

  • Cell Line Studies : In vitro tests showed that certain derivatives exhibited significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable compound demonstrated IC₅₀ values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .

The mechanism by which these compounds exert their biological effects is believed to involve:

  • Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA : The nitrogen heterocycles in the structure can form π-cation interactions with amino acid residues in target proteins or nucleic acids, enhancing their antibacterial and anticancer activities .

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of derivatives and evaluated their antibacterial efficacy using the microbroth dilution method.
    • Findings indicated that modifications at specific positions on the triazole ring significantly influenced antibacterial potency.
  • Anticancer Evaluation :
    • A study assessed the antiproliferative effects of various derivatives against multiple cancer cell lines.
    • The results highlighted that compounds with specific substituents on the triazole ring showed enhanced activity due to better interaction with cellular targets.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsNotable Findings
AntibacterialStaphylococcus aureus, E. coliMICs: 16–32 μg/mL; comparable to ampicillin
AnticancerA549 (lung), MCF-7 (breast), HeLa (cervical)IC₅₀ values: 0.98 µM (A549), 1.05 µM (MCF-7)

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazine derivatives with carboxylic acids or anhydrides. A general protocol involves:

  • Reacting 3-hydrazinopyrazin-2-ones with cyclic anhydrides (e.g., succinic or glutaric anhydrides) in dimethylformamide (DMFA) under reflux for 12 hours to form carboxylic acid intermediates .
  • Activating the carboxylic group with carbonyldiimidazole (CDI) in anhydrous dioxane, followed by reaction with amines to yield amides or esters .
  • Characterization of intermediates via ¹H NMR spectroscopy (e.g., confirming hydrazine coupling by shifts in aromatic protons) and elemental analysis (to verify stoichiometry) .

Advanced Synthesis: Addressing Low Yields in Cyclization Steps

Q. Q2. How can researchers optimize cyclization reactions to improve yields of triazolopyrazine derivatives?

Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Solvent optimization : DMFA is preferred for cyclization due to its high polarity and ability to stabilize transition states .
  • Catalytic additives : Using trifluoroacetic acid (TFA) in dichloromethane (DCM) enhances deprotection of intermediates, as shown in analogous triazolopyrazine syntheses .
  • Reaction monitoring : Employ HPLC-MS to track intermediate consumption and adjust reflux time (typically 12–24 hours) .
  • Recrystallization : Purify crude products using DMFA/i-propanol mixtures to remove unreacted starting materials .

Basic Structural Confirmation

Q. Q3. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for verifying the triazolopyrazine core (e.g., aromatic protons at δ 7.3–8.1 ppm) and the propan-2-ol substituent (e.g., geminal methyl groups at δ 1.4–1.6 ppm) .
  • IR spectroscopy : Confirms hydroxyl (O-H stretch ~3300 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) functionalities .
  • Elemental analysis : Validates stoichiometry (e.g., C% ±0.3% of theoretical values) .

Advanced Characterization: Resolving Ambiguities in Stereochemistry

Q. Q4. How can researchers address uncertainties in stereochemical assignments for chiral derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., analogous triazolopyrazines show planar triazole rings with defined substituent orientations) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
  • NOESY experiments : Detect spatial proximity between protons (e.g., methyl groups on propan-2-ol and adjacent pyrazine protons) .

Basic Pharmacological Screening

Q. Q5. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Membrane stabilization : Assess erythrocyte hemolysis inhibition at varying concentrations (10–100 µM) .

Advanced Mechanistic Studies

Q. Q6. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Methodological Answer:

  • Molecular docking : Model interactions with targets like P2X7 receptors (known for triazolopyrazine antagonism) using AutoDock Vina .
  • Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) in treated cell lines .
  • Kinase profiling : Use panels like Eurofins KinaseProfiler to identify off-target effects .

Contradictory Data: Resolving Discrepancies in Biological Activity

Q. Q7. How should researchers address conflicting reports on this compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .
  • Cell-type specificity : Test on primary macrophages (e.g., RAW264.7) versus epithelial cells to identify tissue-dependent effects .
  • Pathway analysis : Use qPCR to measure cytokine expression (e.g., IL-6, TNF-α) under standardized LPS-stimulated conditions .

Advanced Derivative Design

Q. Q8. What strategies enhance the pharmacokinetic properties of triazolopyrazine derivatives?

Methodological Answer:

  • Prodrug synthesis : Link the propan-2-ol group to ester prodrugs (e.g., acetylated derivatives) for improved oral bioavailability .
  • SAR studies : Modify substituents on the pyrazine ring (e.g., methoxy groups at position 8) to reduce metabolic clearance .
  • LogP optimization : Introduce polar groups (e.g., carboxylic acids) via amidation to balance solubility and membrane permeability .

Analytical Method Development

Q. Q9. How can researchers validate purity when synthesizing this compound on a milligram scale?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) and rule out side products .
  • Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .

Computational Modeling

Q. Q10. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian16 to model transition states for substitution at the triazole C3 position .
  • pKa prediction : Tools like ACD/Labs estimate protonation states (e.g., hydroxyl group pKa ~12.5) to guide reaction conditions .
  • Molecular dynamics : Simulate solvation effects in DMFA to optimize reaction trajectories .

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